(9Z)-12-hydroxyoctadec-9-enoic acid

Lubricant additives Biolubricants Tribology

(9Z)-12-Hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid, is an 18-carbon unsaturated omega-9 hydroxy fatty acid characterized by a cis double bond at the C9 position and a hydroxyl group at C12. Naturally occurring as the R-enantiomer, it constitutes approximately 90% of the fatty acid content in castor oil (Ricinus communis L.).

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 141-22-0
Cat. No. B1680627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z)-12-hydroxyoctadec-9-enoic acid
CAS141-22-0
Synonyms12-D-hydroxy-9-trans-octadecenoic acid
12-hydroxy-9-octadecenic acid
12-hydroxy-9-octadecenoic acid
12-hydroxyoctadec-cis-9-enoic acid
9-octadecenoic acid, 12-hydroxy-, (9E,12R)-
ricinelaidic acid
ricinoleic acid
ricinoleic acid, (R-(E))-isome
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-
InChIKeyWBHHMMIMDMUBKC-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.46 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(9Z)-12-Hydroxyoctadec-9-enoic Acid (Ricinoleic Acid) CAS 141-22-0: Procurement-Grade Technical Profile


(9Z)-12-Hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid, is an 18-carbon unsaturated omega-9 hydroxy fatty acid characterized by a cis double bond at the C9 position and a hydroxyl group at C12 [1]. Naturally occurring as the R-enantiomer, it constitutes approximately 90% of the fatty acid content in castor oil (Ricinus communis L.) . This compound is widely utilized as a feedstock for the synthesis of high-performance lubricants, surfactants, polymers, and cosmetic ingredients . Its procurement is driven by its unique bifunctional molecular architecture, which combines an alkene with a mid-chain hydroxyl group, enabling distinct physicochemical and biological properties not shared by common linear fatty acids [2].

Why Generic Substitution Fails: (9Z)-12-Hydroxyoctadec-9-enoic Acid CAS 141-22-0 Demands Specific Sourcing


Substituting (9Z)-12-hydroxyoctadec-9-enoic acid with seemingly analogous fatty acids—such as oleic acid (C18:1, no hydroxyl) or 12-hydroxystearic acid (C18:0, saturated)—is technically inadvisable due to the compound's unique bifunctional molecular architecture. The strategic placement of a cis double bond at C9 and a chiral hydroxyl at C12 imposes a specific 'wicket' conformation that governs its interfacial behavior, rheological properties, and biological activity [1]. As demonstrated in comparative studies, this structural singularity drives quantifiable differences in lubrication performance, cytotoxic potency, and surfactant aggregation that cannot be replicated by either mono-functional unsaturated fatty acids or saturated hydroxy fatty acids [2][3]. Consequently, procurement decisions must be guided by the specific chemical identity of CAS 141-22-0, as generic in-class alternatives will fail to deliver the required performance metrics.

(9Z)-12-Hydroxyoctadec-9-enoic Acid CAS 141-22-0: Quantitative Performance Evidence Versus Close Analogs


Lubricity and Wear Protection: Ricinoleic Acid Versus Oleic and Linoleic Acids in Steel-Silicon Nitride Tribopairs

In a controlled tribological study comparing ricinoleic acid (RA) with its close structural analogs oleic acid (OA) and linoleic acid (LA) as lubricants for a steel pin sliding against a silicon nitride disk, ricinoleic acid demonstrated a marked reduction in both friction and wear [1]. The mid-chain hydroxyl group of RA facilitates the formation of a robust OH-terminated surface layer, which is absent in the CH3-terminated layers formed by OA and LA [1].

Lubricant additives Biolubricants Tribology

In Vitro Cytotoxic Potency: Ricinoleic Acid Demonstrates Enhanced Activity Relative to Oleic Acid

In a comparative in vitro study using isolated hamster intestinal epithelial cells, ricinoleic acid (RA) exhibited a dose-dependent cytotoxic effect (0.1-2.0 mM) that was more pronounced than that of its nonhydroxylated analog, oleic acid [1]. The study employed three distinct cytotoxicity assays to validate the finding, all of which confirmed RA's higher potency [1].

Gastroenterology Laxative agents Cytotoxicity

Anti-inflammatory Activity Profile: Ricinoleic Acid's Dual Action Compared to Capsaicin

Ricinoleic acid (RA) exhibits a capsaicin-like dual pro- and anti-inflammatory activity profile, but with a critical difference: RA lacks the pungent and algesic (pain-inducing) properties associated with capsaicin [1]. This differentiation was established through a series of in vivo and in vitro experiments, including assays of eyelid edema in guinea pigs and electrophysiological recordings from rat dorsal root ganglion (DRG) neurons [1][2].

Anti-inflammatory Neuropeptide Pharmacology

Transdermal Penetration Enhancement: Ricinoleic Acid Matches Oleic Acid's Performance as an Enhancer

In a comparative study evaluating the penetration-enhancing properties of cis-ricinoleic acid and the established industry standard cis-oleic acid, ricinoleic acid demonstrated equivalent efficacy in promoting the transport of progesterone across artificial lipid membranes [1]. This finding was consistent at two different enhancer concentrations, confirming its reliability as a functional substitute.

Transdermal drug delivery Permeation enhancers Cosmetic science

Rheological Behavior: Ricinoleic Acid Exhibits Enhanced Viscosity Compared to its Dehydrated Derivative Due to Hydrogen Bonding

The presence of the hydroxyl group in ricinoleic acid (RA) is directly responsible for its higher viscosity compared to dehydrated ricinoleic acid (DRA), a derivative lacking this functional group [1]. Rheological analysis confirms that intermolecular hydrogen bonding, enabled by the hydroxyl moiety, significantly influences the material's flow behavior, a property absent in the dehydrated form [1].

Rheology Material Science Biobased chemicals

Strategic Application Scenarios for (9Z)-12-Hydroxyoctadec-9-enoic Acid CAS 141-22-0 Driven by Comparative Performance Evidence


High-Performance Biolubricant and Metalworking Fluid Formulation

The quantifiably superior friction reduction of ricinoleic acid (μ = 0.014) compared to oleic and linoleic acids (μ ≈ 0.06) under boundary lubrication conditions makes it the premier renewable feedstock for formulating next-generation biolubricants [1]. Industrial users developing lubricants for steel-on-ceramic or similar high-wear tribopairs will achieve substantially lower wear rates and energy consumption by specifying ricinoleic acid over conventional unsaturated fatty acids. This scenario directly leverages the compound's ability to form a durable, OH-terminated surface film, a unique mechanism supported by extensive surface analytical data [1].

Non-Pungent Topical Anti-inflammatory and Dermatological Agent Development

For pharmaceutical and cosmetic researchers seeking alternatives to capsaicin, ricinoleic acid offers a validated pathway to modulate neurogenic inflammation without inducing patient discomfort [2][3]. Its demonstrated capsaicin-like dual activity in reducing carrageenan-induced edema, coupled with the electrophysiological evidence of non-activation of sensory neurons, supports its use in developing advanced topical formulations for sensitive skin, scalp care, and pain management. This scenario avoids the high patient non-compliance rates associated with capsaicin's pungency while maintaining therapeutic anti-inflammatory potential [2][3].

Enhanced Bioavailability in Transdermal and Topical Drug Delivery Systems

Given its established equivalence to oleic acid as a penetration enhancer, ricinoleic acid is a strategic drop-in component for transdermal patches, topical gels, and cosmetic actives [4]. Formulation scientists can achieve the same level of permeability enhancement for lipophilic drugs (e.g., 92% progesterone permeation at 5% loading) while benefiting from ricinoleic acid's distinct toxicological and sensory profile, which may be preferable in specific product categories [4]. This evidence supports its use in reformulating existing products or creating new IP without sacrificing performance [4].

Bioresorbable and Biocompatible Antimicrobial Polymer Manufacturing

Although not a direct comparison of the monomer itself, the synthesis of a ricinoleic acid-based polymer (RAP) with potent antimicrobial activity against MRSA (MIC 10 mg/mL) and other pathogens underscores the compound's value as a functional monomer for creating advanced biomaterials [5]. For R&D teams developing antimicrobial coatings for medical devices, wound dressings, or hospital surfaces, sourcing high-purity ricinoleic acid (CAS 141-22-0) provides a renewable building block that imparts targeted activity against drug-resistant bacteria while maintaining biocompatibility [5].

Technical Documentation Hub

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